
N-(4-Phenylbutyl)hydroxylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Phenylbutyl)hydroxylamine hydrochloride” is a chemical compound used for pharmaceutical testing . It has a molecular weight of 201.69 .
Synthesis Analysis
The synthesis of hydroxylamines, such as “this compound”, can be achieved through various methods. One of the common methods is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H16ClNO . Further analysis of its molecular structure can be performed using high-performance liquid chromatography (HPLC)–UV derivatization method .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For instance, the Beckmann rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 201.69 . Its physical and chemical properties can be analyzed using conventional analytical techniques .科学的研究の応用
Chemistry and Structural Analysis
Studies on similar compounds, such as o-(Pyrrolidinylmethyl)phenylboronic acid and its complexes, have been conducted to understand the molecular recognition and chemosensing capabilities of boronic acids and esters, which are analogs to hydroxylamine derivatives (Zhu et al., 2006). These investigations reveal the significance of N-B interactions in designing future chemosensing technologies for detecting physiologically important substances.
Asymmetric Synthesis
Research on oxime ethers derived from hydroxylamines, such as (R)- or (S)-O-(1-phenylbutyl)hydroxylamine, demonstrates their versatility as intermediates in the asymmetric synthesis of nitrogen-containing compounds. These include amines, amino alcohols, amino acids, and heterocyclic building blocks of natural products (Moody, 2004). Such research indicates the potential of N-(4-Phenylbutyl)hydroxylamine hydrochloride in facilitating the synthesis of complex organic molecules with specific chirality.
Therapeutic Potential and Biological Activity
A study on α-Phenyl-N-t-butyl nitrone (PBN), a related nitrone compound, and its breakdown products, including hydroxylamines, highlights the potential therapeutic applications in delaying senescence in human lung fibroblasts (Atamna et al., 2000). This suggests that this compound could be explored for its effects on aging and oxidative stress.
Analytical Chemistry Applications
Hydroxylamine derivatives are utilized as analytical reagents for metal ion detection and quantification. Studies have explored the use of hydroxylamine and its derivatives for the spectrophotometric determination of metals, demonstrating the potential for this compound to serve as a sensitive and selective analytical agent (Shendrikar, 1969).
Safety and Hazards
作用機序
Mode of Action
It’s known that hydroxylamine derivatives can react with various compounds, leading to the formation of different products . The specific interactions of N-(4-Phenylbutyl)hydroxylamine hydrochloride with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s known that hydroxylamine derivatives can participate in various chemical reactions, but the specific pathways and their downstream effects related to this compound are yet to be elucidated .
Result of Action
It’s known that hydroxylamine derivatives can react with various compounds, but the specific effects of this compound at the molecular and cellular level are subjects of ongoing research .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
特性
IUPAC Name |
N-(4-phenylbutyl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c12-11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVAKPOOUWAOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2715193.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2715197.png)
![8-Methoxy-3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2715198.png)

![1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2715202.png)
![2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2715204.png)
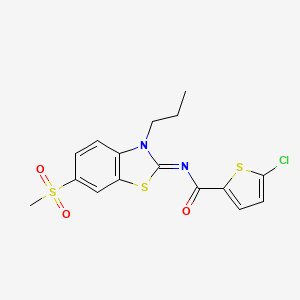
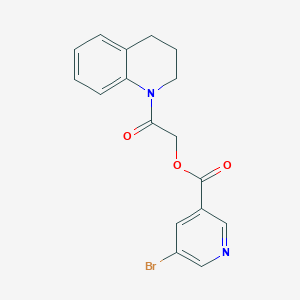
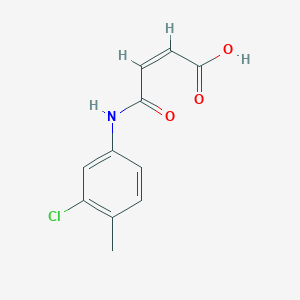
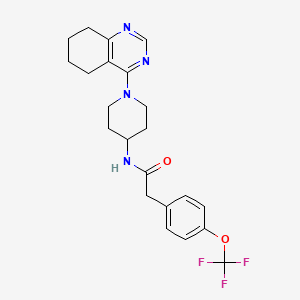
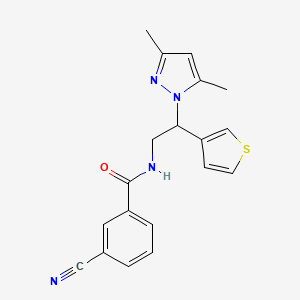
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2715216.png)
